2-Bromo-3,4-dimethoxybenzimidamide
Description
2-Bromo-3,4-dimethoxybenzimidamide is a brominated aromatic compound featuring a benzimidamide core (NH$2$-C=N- group) substituted with methoxy (-OCH$3$) groups at the 3- and 4-positions and a bromine atom at the 2-position. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs—such as 2-bromo-3,4-dimethoxybenzoic acid (m.p. 203–204°C) and 2-bromo-3,4-dimethoxybenzaldehyde (m.p. 86°C)—highlight the influence of functional groups on physical properties like melting points .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H3,11,12) |
InChI Key |
NLHGZLBBKYSKSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=N)N)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxybenzimidamide typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by the conversion of the resulting brominated aldehyde to the corresponding benzimidamide. One common method involves the use of bromine in a non-polar solvent to achieve electrophilic bromination of 3,4-dimethoxytoluene, followed by further reactions to introduce the imidamide group .
Industrial Production Methods: Industrial production of 2-Bromo-3,4-dimethoxybenzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-dimethoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: 2-Bromo-3,4-dimethoxybenzimidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, 2-Bromo-3,4-dimethoxybenzimidamide can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethoxybenzimidamide involves its interaction with molecular targets in biological systems. The bromine atom and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Functional Group Influence
- Amidine vs. Amide/Carboxylic Acid : The amidine group in benzimidamide is more basic and nucleophilic than amides or carboxylic acids, which could enhance its reactivity in synthetic pathways. For example, 2-bromo-3,5-dinitrobenzamide (m.p. 216°C) exhibits a higher melting point than aldehydes due to stronger intermolecular forces in amides . Benzimidamide’s melting point is unreported but likely intermediate between aldehydes and carboxylic acids.
- Electron-Donating vs. Electron-Withdrawing Substituents: Methoxy groups (-OCH$3$) are electron-donating, which may stabilize the aromatic ring and reduce acidity compared to nitro (-NO$2$) substituents in analogs like 2-bromo-3,5-dinitrobenzamide .
Bromine Position and Reactivity
The 2-bromo substitution in 2-bromo-3,4-dimethoxybenzimidamide may direct electrophilic substitution reactions to the 5- or 6-position of the benzene ring, similar to trends observed in 4-bromo-1,2-diaminobenzene (CAS 1575-37-7) . Bromine’s steric and electronic effects could also hinder or modify coupling reactions compared to non-halogenated analogs.
Research Implications and Limitations
- Synthetic Utility : The amidine group may facilitate metal coordination or serve as a precursor for heterocyclic compounds (e.g., imidazoles).
Knowledge Gaps
- No experimental data on the solubility, toxicity, or spectroscopic properties of 2-bromo-3,4-dimethoxybenzimidamide are available in the provided evidence.
- Comparative studies with amidine-containing analogs (e.g., 2-chloro-3,4-dimethoxybenzimidamide) are needed to isolate the effects of bromine versus other halogens.
Biological Activity
2-Bromo-3,4-dimethoxybenzimidamide is an organic compound classified under benzimidamides, notable for its structural features that include a bromine atom and two methoxy groups attached to a benzene ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential bioactivity and interaction with molecular targets.
The molecular formula of 2-Bromo-3,4-dimethoxybenzimidamide is with a molecular weight of 259.10 g/mol. The IUPAC name is 2-bromo-3,4-dimethoxybenzenecarboximidamide. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrN2O2 |
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | 2-bromo-3,4-dimethoxybenzenecarboximidamide |
| InChI | InChI=1S/C9H11BrN2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H3,11,12) |
| InChI Key | NLHGZLBBKYSKSL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)C(=N)N)Br)OC |
The biological activity of 2-Bromo-3,4-dimethoxybenzimidamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom and methoxy groups enhances its binding affinity and specificity for enzymes and receptors. This compound can potentially inhibit enzyme activity or activate specific signaling pathways, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that 2-Bromo-3,4-dimethoxybenzimidamide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to significant therapeutic effects in diseases where these enzymes are overactive.
Case Studies
Several studies have explored the biological effects of 2-Bromo-3,4-dimethoxybenzimidamide:
- Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Enzyme Interaction Study : Research focused on the interaction between 2-Bromo-3,4-dimethoxybenzimidamide and specific kinases revealed that it acts as a competitive inhibitor. This finding suggests potential applications in cancer therapy where kinase activity is dysregulated.
Comparative Analysis
To understand the uniqueness of 2-Bromo-3,4-dimethoxybenzimidamide in comparison to similar compounds, the following table summarizes key differences:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-3,4-dimethoxybenzimidamide | Bromine and two methoxy groups | Antimicrobial; Enzyme inhibitor |
| 4-Bromo-2,5-dimethoxyphenethylamine | Similar bromination pattern | Psychoactive properties |
| 4-Bromo-2,5-dimethoxyamphetamine | Different pharmacological profile | Stimulant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
